N-(furan-2-ylmethyl)-2H-indazol-6-amine
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Overview
Description
N-(furan-2-ylmethyl)-2H-indazol-6-amine is a heterocyclic compound that features both furan and indazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and indazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2H-indazol-6-amine typically involves the reaction of 2H-indazole-6-amine with furan-2-carbaldehyde under appropriate conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and various substituted indazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a potential antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated that derivatives of this compound may act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and indazole rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and has been studied for its neurochemical properties and potential as a monoamine oxidase inhibitor.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound features an indole ring instead of an indazole ring and has shown promise as an anticancer agent targeting the epidermal growth factor receptor.
Uniqueness
N-(furan-2-ylmethyl)-2H-indazol-6-amine is unique due to the presence of both furan and indazole rings in its structure. This combination of heterocycles imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets further enhances its potential as a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-11(16-5-1)8-13-10-4-3-9-7-14-15-12(9)6-10/h1-7,13H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLCOOJSOLLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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